molecular formula C9H16ClN3O3 B193474 trans-4-OH CCNU CAS No. 52049-26-0

trans-4-OH CCNU

Cat. No. B193474
CAS RN: 52049-26-0
M. Wt: 249.69 g/mol
InChI Key: BTNKSMIZKSHDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-OH CCNU is a hydroxylated metabolite of CCNU (Lomustine), a chemotherapy drug . It is one of the major metabolites recovered from the plasma of humans and rodents treated with CCNU .


Synthesis Analysis

The synthesis of trans-4-OH CCNU involves the hydroxylation of the cyclohexyl ring of the parent drug, CCNU . This process yields a mixture of cis- and trans- hydroxylated analogs . The structures of these analogs were verified by H and 13C nuclear magnetic resonance (NMR) performed using a Varian Unity Inova 400 Spectrometer .


Chemical Reactions Analysis

The chemical reactions involving trans-4-OH CCNU are related to its role as a metabolite of CCNU. CCNU undergoes a spontaneous chemical decomposition to yield two active species, an alkylating chloroethyl carbonium ion as well as a carbamoylating isocyanate . The hydroxylation of CCNU leads to the formation of trans-4-OH CCNU .

Scientific Research Applications

  • "Trans-4-OH CCNU" is a metabolite of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), a compound used in cancer chemotherapy. Studies have shown that rat liver microsomal mixed function oxidase catalyzes the hydroxylation of CCNU, producing several metabolites including "trans-4-OH CCNU" (Hilton & Walker, 1975).

  • Research indicates that the cytotoxicity and in vivo efficacy of CCNU can be enhanced in combination with certain compounds, and "trans-4-OH CCNU" is one of the major metabolites involved in this process (Mulcahy, 1985).

  • The pharmacokinetics of "trans-4-OH CCNU" have been studied in patients with Hodgkin’s or non-Hodgkin’s lymphoma. The research found significant interindividual variability in exposure to this metabolite, which may impact the effectiveness of CCNU-based chemotherapy (Kastrissios, Chao, & Blaschke, 1996).

  • Another study synthesized and evaluated "trans-4-OH CCNU" and its cis isomer. It was found that these metabolites were at least as active as CCNU against certain forms of leukemia, suggesting that the anticancer activity of CCNU is primarily due to its metabolites (Johnston, Mccaleb, & Montgomery, 1975).

  • Additionally, research on the mechanism of action of (2-haloethyl)nitrosoureas on DNA identified "trans-4-OH CCNU" as a relevant metabolite. This study provided insights into the formation of hydroxyethylated nucleosides from the reaction of nitrosoureas with polynucleotides (Lown & Chauhan, 1981).

properties

IUPAC Name

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNKSMIZKSHDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N(CCCl)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879605, DTXSID201177048
Record name 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-OH CCNU

CAS RN

52049-26-0, 56239-24-8
Record name Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxylomustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-OH CCNU
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-OH CCNU
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-lomustine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-OH CCNU
Reactant of Route 2
Reactant of Route 2
trans-4-OH CCNU
Reactant of Route 3
Reactant of Route 3
trans-4-OH CCNU
Reactant of Route 4
Reactant of Route 4
trans-4-OH CCNU
Reactant of Route 5
Reactant of Route 5
trans-4-OH CCNU
Reactant of Route 6
Reactant of Route 6
trans-4-OH CCNU

Citations

For This Compound
15
Citations
HE May, R Boose, DJ Reed - Biochemistry, 1975 - ACS Publications
… I -{2-Chloroethyl)-3^{cis,trans-4-hydroxycyclohexyl)l -nitrosourea (cis,trans-4-OH-CCNU). A … 4- and trans-4OH-CCNU. The proton assignments for cis-A- and trans4-OH-CCNU as given …
Number of citations: 50 pubs.acs.org
RT Mulcahy - British journal of cancer, 1985 - ncbi.nlm.nih.gov
… metabolites EMT-6/Ro tumour cells were treated in vitro with MISO combined with four hydroxylated metabolites of CCNU: cis: and trans-2-OH CCNU and cis- and trans-4-OH CCNU. …
Number of citations: 3 www.ncbi.nlm.nih.gov
FYF Lee, P Workman, JT Roberts… - Cancer chemotherapy and …, 1985 - Springer
The plasma pharmacokinetics of orally administered CCNU (130 mg/m 2 ) were studied in four patients using reversed-phase high-performance liquid chromatography (HPLC) analysis…
Number of citations: 50 link.springer.com
AE Brodie, JR Babson, DJ Reed - Biochemical Pharmacology, 1980 - Elsevier
… As incubation with CCNU, BCNU, MeCCNU and trans4-OH CCNU continued, the turbidity occasionally decreased rather than maintaining the maximum level. Generally this decrease …
Number of citations: 22 www.sciencedirect.com
E Sariban, LC Erickson, KW Kohn - Cancer research, 1984 - AACR
… The IMR-90 cells are seen to be about twice as sensitive to BCNU, CCNU, and trans4-OH-CCNU than to CNU, PCNU, or c/s-2-OH-CCNU. This dichotomy of the 6 compounds into 2 …
Number of citations: 37 aacrjournals.org
JR Babson, DJ Reed - Biochemical and biophysical research …, 1978 - Elsevier
The specific inactivation of yeast glutathione reductase (GSSG-reductase) by 2-chloroethyl isocyanate and cyclohexyl isocyanate derived from their respective 2-chloroethyl …
Number of citations: 265 www.sciencedirect.com
C Dive, P Workman, JV Watson - Biochemical pharmacology, 1988 - Elsevier
Antitumour chloroethylnitrosoureas (Cnus) decompose in physiological conditions yielding alkylating species and organic isocyanates. While antitumour activity is mainly attributed to …
Number of citations: 19 www.sciencedirect.com
RT Mulcahy - International Journal of Radiation Oncology* Biology …, 1986 - Elsevier
Experiments were designed to determine whether carbamoylation-related inhibition of glutathione reductase (GR) was involved in the previously reported correlation between …
Number of citations: 5 www.sciencedirect.com
M Bergon, N Ben Hamida… - Journal of Agricultural and …, 1985 - ACS Publications
Figure 2. Mechanisms of alkaline hydrolysis of phenmedipham. rapid reaction (f1/2< 10 s), a Durrum D-110 stopped-flow spectrophotometer were used for all spectroscopies mea-…
Number of citations: 30 pubs.acs.org
DJ Reed - Oxidative Stress, 2013 - books.google.com
Many chemicals, including a wide array of drugs and environmental chemicals and even molecular oxygen, are capable of causing cellular damage depending on the dose of the …
Number of citations: 2 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.